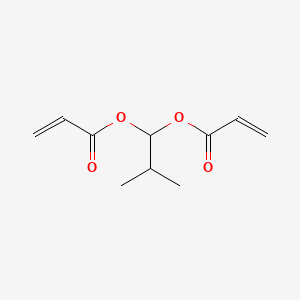
1,3,3,5-Tetrachlorodecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,3,5-Tetrachlorodecane is a chlorinated hydrocarbon with the molecular formula C10H18Cl4. It belongs to the class of compounds known as chlorinated paraffins, which are widely used in various industrial applications due to their chemical stability and resistance to degradation. This compound is particularly notable for its use in metalworking fluids, lubricants, and as a plasticizer in the production of polyvinyl chloride (PVC).
準備方法
Synthetic Routes and Reaction Conditions: 1,3,3,5-Tetrachlorodecane can be synthesized through the chlorination of decane. The process typically involves the addition of chlorine gas to decane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the chlorination process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective chlorination at the desired positions on the decane molecule.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination reactors where decane is continuously fed and chlorinated. The process is optimized to achieve high yields and purity of the desired product. The chlorinated product is then subjected to purification steps, such as distillation, to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions: 1,3,3,5-Tetrachlorodecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Oxidation of this compound can lead to the formation of chlorinated alcohols or acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide or ammonia.
Reduction Reactions: Hydrogen gas and catalysts such as palladium on carbon are typically used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products:
Substitution Reactions: Products include chlorinated alcohols or amines.
Reduction Reactions: Products include less chlorinated alkanes.
Oxidation Reactions: Products include chlorinated alcohols or carboxylic acids.
科学的研究の応用
1,3,3,5-Tetrachlorodecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of chlorinated hydrocarbons and their environmental impact.
Biology: Research on its toxicity and bioaccumulation in living organisms helps in understanding the environmental and health risks associated with chlorinated paraffins.
Medicine: Studies on its potential effects on human health, including its role as an endocrine disruptor, are ongoing.
Industry: It is used in the formulation of metalworking fluids, lubricants, and plasticizers, making it a subject of research for improving industrial processes and product formulations.
作用機序
The mechanism by which 1,3,3,5-tetrachlorodecane exerts its effects is primarily through its interaction with biological membranes and enzymes. The compound can disrupt cellular processes by integrating into lipid bilayers, altering membrane fluidity and function. Additionally, it can interact with enzymes involved in detoxification processes, leading to the formation of reactive intermediates that can cause cellular damage.
類似化合物との比較
- 1,2,5,6,9,10-Hexachlorodecane
- 1,2,9,10-Tetrachlorodecane
- 1,2,5,6,9-Pentachlorodecane
Comparison: 1,3,3,5-Tetrachlorodecane is unique in its specific chlorination pattern, which influences its chemical reactivity and physical properties. Compared to other chlorinated decanes, it has distinct reactivity profiles in substitution and reduction reactions. Its specific chlorination also affects its environmental persistence and bioaccumulation potential, making it a compound of interest in environmental studies.
特性
CAS番号 |
108140-19-8 |
|---|---|
分子式 |
C10H18Cl4 |
分子量 |
280.1 g/mol |
IUPAC名 |
1,3,3,5-tetrachlorodecane |
InChI |
InChI=1S/C10H18Cl4/c1-2-3-4-5-9(12)8-10(13,14)6-7-11/h9H,2-8H2,1H3 |
InChIキー |
DKKVLLZHDJPOAU-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(CC(CCCl)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


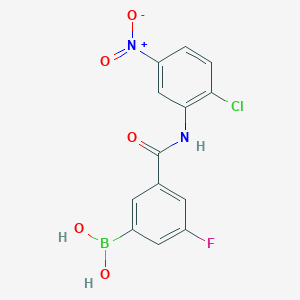
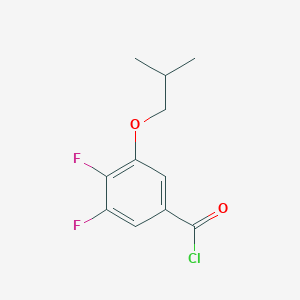
![N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine](/img/structure/B12642102.png)

![1-Phenyl-2-[(2,4,6-trimethylphenyl)tellanyl]ethan-1-one](/img/structure/B12642125.png)
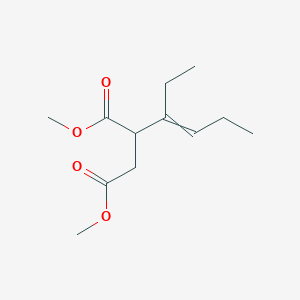

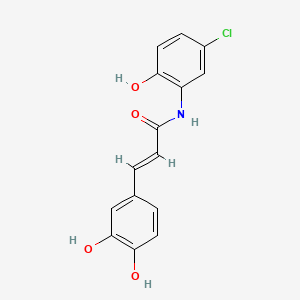
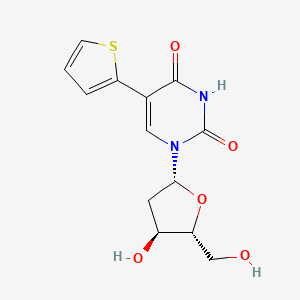

![L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-](/img/structure/B12642148.png)
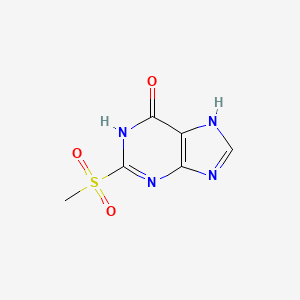
![{[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12642166.png)
